9-Fluorenone

Overview

Description

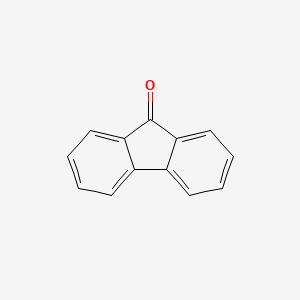

9-Fluorenone (C₁₃H₁₀O) is a polycyclic aromatic ketone derived from fluorene via oxidation at the 9-position. It serves as a critical intermediate in organic synthesis, environmental degradation pathways, and materials science. Its planar, conjugated structure allows for applications in photovoltaics, hydrogen-bonded supramolecular complexes, and inhibitor design . Computational studies using density functional theory (DFT) confirm its stable geometry, with vibrational frequencies aligning closely with experimental data .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenone is typically synthesized by the aerobic oxidation of fluorene. The reaction involves the use of molecular oxygen as the oxidizing agent, converting fluorene into this compound with water as a byproduct . The reaction can be represented as follows:

(C₆H₄)₂CH₂ + O₂ → (C₆H₄)₂CO + H₂O

Industrial Production Methods: Industrial production of this compound often involves the use of industrial fluorene, an oxygen-containing gas as the oxidizing agent, and a base as a catalyst. Quaternary ammonium salts are used as phase transfer agents to facilitate the reaction. The reaction is typically carried out at temperatures between 70°C and 83°C . The product, this compound, is used as the solvent, simplifying the process by omitting the need for solvent separation and recycling .

Types of Reactions:

Reduction: this compound can be reduced to 9-fluorenol using sodium borohydride in an alkaline solution.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) in an acidic environment.

Reduction: Sodium borohydride (NaBH₄) in ethanol.

Major Products:

Oxidation: this compound is the major product when 9-fluorenol is oxidized.

Reduction: 9-Fluorenol is the major product when this compound is reduced.

Scientific Research Applications

Medicinal Chemistry

9-Fluorenone serves as a precursor for synthesizing various biologically active compounds. Its derivatives, particularly Schiff bases, have shown promising results in medicinal applications.

Antimicrobial and Antitumor Activity

Research has demonstrated that Schiff base derivatives of this compound exhibit notable antimicrobial and antitumor properties. A study synthesized several Schiff bases from this compound and evaluated their biological activity against pathogens like Proteus mirabilis. The compound N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine exhibited the highest docking score of 81.947 and significant antimicrobial activity with a diameter of inhibition of 17.9 mm .

| Compound | Docking Score | Inhibition Diameter (mm) |

|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 81.947 | 17.9 |

| Other Synthesized Compounds | Varies | Varies |

Antifungal Properties

In addition to antibacterial effects, some metal complexes derived from this compound have shown antifungal activity. These complexes are formed with ligands such as thiosemicarbazide and have been reported to possess significant therapeutic potential against various fungal strains .

Material Science

This compound is also utilized in the development of advanced materials, particularly in the fields of polymers and nanotechnology.

Polymers and Resins

The compound is used as an intermediate in synthesizing functional macromolecules such as fluorenylbenzoxazine resin and polycarbonate. These materials are valued for their thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanotechnology Applications

Recent studies indicate that this compound is being explored for its potential in creating nanopigments for use in consumer products. The safety assessments of these nanopigments are crucial, as they may exhibit unique toxicological profiles compared to their bulk counterparts .

Photophysical Applications

Given its favorable photophysical properties, this compound is being investigated for applications in fluorescent dyes and organic light-emitting diodes (OLEDs).

Fluorescent Dyes

The design and synthesis of novel fluorescent heterocyclic dyes incorporating this compound have become a hotspot in research due to their potential applications in imaging and sensing technologies .

Organic Light-Emitting Diodes

The compound's role as a precursor in the development of materials for OLEDs highlights its importance in advancing display technologies .

Synthesis of Schiff Bases

A detailed study involved synthesizing various Schiff bases from this compound using different amines, which were characterized using NMR and mass spectrometry techniques. The synthesized compounds were subjected to biological evaluations that confirmed their antimicrobial efficacy against selected pathogens .

Nanopigment Safety Assessment

A comprehensive literature review assessed the risks associated with nanopigments derived from this compound, focusing on exposure scenarios and toxicological data to ensure safe use in consumer products .

Mechanism of Action

The mechanism of action of 9-fluorenone involves interactions at the molecular level, often involving the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances . For example, in oxidation reactions, this compound acts as an electron acceptor, facilitating the conversion of alcohols to ketones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzophenone and Xanthone

9-Fluorenone shares structural similarities with benzophenone (diphenylketone) and xanthone (dibenzo-γ-pyrone). However, its bicyclic framework enhances rigidity and π-conjugation, leading to distinct reactivity:

- Oxidation Stability: During supercritical water oxidation (SCWO), this compound persists as a "stubborn intermediate" at lower temperatures, unlike benzophenone or xanthone, which decompose rapidly into single-ring aromatics .

- Hydrogen Bonding: In β-cyclodextrin (β-CD) inclusion complexes, this compound forms stronger intermolecular hydrogen bonds (red shift from 3309 cm⁻¹ to 3621 cm⁻¹) compared to simpler ketones like acetophenone .

Table 1: Key Properties of this compound and Structural Analogs

Comparison with Functional Analogs: Spirobifluorene

Spirobifluorene derivatives, used in hole-transport materials (HTMs) for solar cells, exhibit superior oxidation resistance compared to this compound. The spirobifluorene core’s 9,9′-linkage sterically hinders oxidation, preventing this compound formation—a common degradation pathway in fluorene-based HTMs .

Table 2: Oxidation Resistance in Fluorene-Based Materials

| Material | Oxidation Pathway | Device Stability (vs. Spiro-OMeTAD) |

|---|---|---|

| This compound | Forms peroxides/quinones | Low (prone to degradation) |

| Spirobifluorene | No this compound formation | High (comparable to benchmark) |

Comparison with Degradation Metabolites

9-Fluorenol

9-Fluorenol, a reduced metabolite of this compound, shows distinct thermodynamic behavior:

- Enthalpy of Formation: this compound (−11.4 ± 3.8 kJ·mol⁻¹) is less stable than 9-fluorenol (−66.3 ± 2.9 kJ·mol⁻¹) in the crystalline phase .

- Environmental Degradation: Microorganisms like Pleurotus ostreatus oxidize fluorene to this compound, which is further metabolized into benzoic acid and acetophenone .

Table 3: Thermodynamic and Environmental Properties

| Compound | ΔH°f (kJ·mol⁻¹) | Key Degradation Products |

|---|---|---|

| This compound | −11.4 ± 3.8 | Benzaldehyde, phenol, benzoic acid |

| 9-Fluorenol | −66.3 ± 2.9 | Biphenyl, dibenzofuran |

Kinetic and Mechanistic Comparisons

Inhibitor Potency

This compound derivatives lack a critical carbonyl oxygen present in dihydrophenanthrendione inhibitors, reducing their potency against Mycobacterium tuberculosis adenosine 5′-phosphosulfate reductase (APSR). For example, this compound-based compounds fail to form hydrogen bonds with residue S62, resulting in 10–100× lower activity .

Photolysis Pathways

Under UV light, this compound degrades into acetonitrile-adducts and ring-opened products, differing from fluorene, which forms hydroxylated derivatives .

Biological Activity

9-Fluorenone, a polycyclic aromatic ketone, has garnered attention for its diverse biological activities. This article explores its therapeutic potential, focusing on antimicrobial, anticancer, and other biological effects supported by various research findings.

Chemical Structure and Properties

This compound is characterized by its fluorenone structure, which consists of a fused ring system that contributes to its unique chemical properties. The compound can undergo various chemical modifications, leading to derivatives with enhanced biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties.

- Schiff Bases : Research has shown that several Schiff base derivatives synthesized from this compound possess antimicrobial activity against various pathogens. For instance, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine displayed a remarkable docking score of 81.947 against the catalase enzyme of Proteus mirabilis, with an antimicrobial activity value of 17.9 mm .

- In Vitro Testing : Compounds derived from this compound were tested against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Some exhibited efficacy comparable to standard antibiotics like streptomycin at concentrations of 100 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 |

| Compound A | E. coli | 15.5 |

| Compound B | S. aureus | 16.0 |

| Compound C | P. aeruginosa | 14.0 |

Anticancer Properties

The anticancer potential of this compound derivatives has also been investigated:

- Mechanistic Studies : Certain derivatives have been shown to inhibit human telomerase activity, which is crucial for cancer cell proliferation. The structural modifications enhance their ability to intercalate DNA, thereby blocking replication .

- Case Studies : A study involving the synthesis of 9-fluorenon-4-carboxamides revealed cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits other notable biological activities:

- Antiviral Effects : Compounds derived from this compound have shown antiviral properties in preliminary studies, suggesting their potential in treating viral infections .

- Cytokine Induction : Some derivatives have been found to induce cytokine production, highlighting their role in immune modulation .

Q & A

Q. What are the primary synthetic pathways for producing 9-fluorenone, and how can reaction yields be optimized?

- Basic: The oxidation of 9-fluorenol using sodium hypochlorite (NaOCl) in glacial acetic acid is a standard method. Key parameters include stoichiometric control of NaOCl and reaction temperature (typically 40–50°C). Melting point analysis and TLC (Rf values) are used to confirm purity .

- Advanced: To optimize yields, consider solvent polarity effects on reaction kinetics. For instance, dichloromethane enhances electron transfer in oxidation reactions. Computational modeling (e.g., DFT) can predict intermediates and transition states, guiding experimental adjustments .

Q. How does this compound’s electron-accepting capacity influence its application in organic electronics?

- Basic: The carbonyl group at the 9-position enables electron-deficient behavior, making it suitable for organic semiconductors. Charge-transfer complexes with donors like triphenylamine are studied via cyclic voltammetry to assess redox potentials .

- Advanced: Stability under operational conditions (e.g., UV exposure, thermal stress) can degrade efficiency. Accelerated aging tests coupled with XRD analysis reveal structural changes, informing material design to mitigate degradation .

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

- Basic: IR spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹), while melting point analysis (81–84°C) confirms purity. Discrepancies in melting points (>2°C deviation) suggest impurities requiring recrystallization .

- Advanced: Conflicting spectral data (e.g., unexpected C=O peak shifts) may arise from solvent interactions. Solvent-free techniques like solid-state NMR or computational simulations (e.g., Gaussian) clarify molecular environments .

Q. How do polarity and solubility properties of this compound impact solvent selection in synthetic workflows?

- Basic: this compound is more soluble in methylene chloride than water due to its nonpolar aromatic rings. Comparatively, benzoic acid’s higher polarity (carboxylic group) necessitates polar solvents like ethanol .

- Advanced: Experimental solubility data in acetonitrile may conflict with Abraham model predictions. Adjusting model parameters (e.g., hydrogen-bond acidity) reconciles discrepancies, improving solvent screening workflows .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Basic: Use PPE (gloves, goggles) and work in a fume hood. Store in locked cabinets away from oxidizers. Dispose via certified hazardous waste protocols .

- Advanced: Long-term exposure risks (carcinogenicity) require air monitoring via GC-MS. Substituting this compound with less toxic analogues (e.g., fluorinated derivatives) is explored in green chemistry approaches .

Q. How is this compound utilized in photophysical studies, and what factors affect its fluorescence efficiency?

- Basic: As a fluorescent probe, its quantum yield is measured using spectrophotometry. Solvent polarity (e.g., ethanol vs. hexane) alters emission spectra due to dipole interactions .

- Advanced: Environmental factors (pH, ionic strength) can quench fluorescence. Time-resolved spectroscopy identifies quenching mechanisms (static vs. dynamic), guiding probe optimization for biological imaging .

Q. How can researchers address contradictions in reported thermodynamic properties of this compound?

- Advanced: Discrepancies in sublimation enthalpies (e.g., Knudsen effusion vs. computational methods) are resolved via mutual validation. Hybrid methods combining DSC and MD simulations improve data reliability .

Q. What strategies optimize TLC conditions for assessing this compound purity?

- Basic: Use silica gel plates with a mobile phase of hexane:ethyl acetate (4:1). Compare Rf values against pure standards (this compound: ~0.5; 9-fluorenol: ~0.3) .

- Advanced: Machine learning models trained on solvent polarity indices predict optimal mobile phases for novel derivatives, reducing trial-and-error .

Q. What are the challenges in electrochemical polymerization of this compound, and how are they mitigated?

- Advanced: Irregular polymer growth arises from competing side reactions (e.g., ketone reduction). In situ FTIR monitors intermediate species, enabling potential modulation to favor chain propagation .

Q. How can researchers design robust studies on this compound using frameworks like FINER or PICO?

Properties

IUPAC Name |

fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWCDOCJODRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049307 | |

| Record name | 9-Fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline] | |

| Record name | 9H-Fluoren-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

341.5 °C @ 760 MM HG | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1300 @ 99 °C/4 °C | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000572 [mmHg] | |

| Record name | Fluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER | |

CAS No. |

486-25-9 | |

| Record name | Fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9T83S2AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.